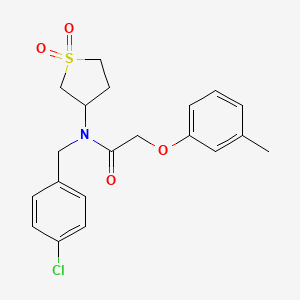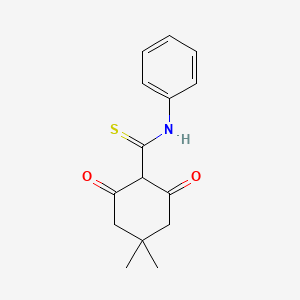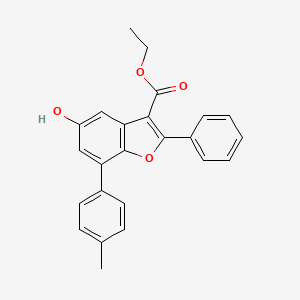![molecular formula C23H25NO5S B11593771 3-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11593771.png)
3-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclo[221]heptane core with a thiophene ring and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bicyclo[2.2.1]heptane Core: This step often involves Diels-Alder reactions, which are known for forming bicyclic structures efficiently.
Functional Group Modifications: Various functional groups, such as the methoxycarbonyl and carboxylic acid groups, are introduced through esterification and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce the corresponding alcohols.
Aplicaciones Científicas De Investigación
3-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[22
Medicinal Chemistry: This compound could be explored for its potential as a drug candidate, particularly due to its unique structure and functional groups.
Materials Science: The compound’s structural features make it a candidate for use in the development of new materials with specific properties, such as conductivity or stability.
Biological Studies: Its interactions with biological molecules could be studied to understand its potential effects and mechanisms of action.
Mecanismo De Acción
The mechanism by which 3-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, altering their activity.
Modulation of Signaling Pathways: It could influence cellular signaling pathways, leading to changes in cell behavior or function.
Comparación Con Compuestos Similares
Similar Compounds
3-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid: can be compared to other compounds with similar structural features, such as those containing a bicyclo[2.2.1]heptane core or a thiophene ring.
Thiophene Derivatives: Compounds with thiophene rings are known for their electronic properties and are used in various applications, including organic electronics.
Bicyclo[2.2.1]heptane Derivatives:
Uniqueness
The uniqueness of 3-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid lies in its combination of a bicyclo[22
Propiedades
Fórmula molecular |
C23H25NO5S |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
3-[[4-(3,4-dimethylphenyl)-3-methoxycarbonylthiophen-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H25NO5S/c1-11-4-5-13(8-12(11)2)16-10-30-21(19(16)23(28)29-3)24-20(25)17-14-6-7-15(9-14)18(17)22(26)27/h4-5,8,10,14-15,17-18H,6-7,9H2,1-3H3,(H,24,25)(H,26,27) |
Clave InChI |
AQPFGMRILAIOMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3C4CCC(C4)C3C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593708.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B11593711.png)
![Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11593712.png)

![(5Z)-2-(3-chlorophenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593729.png)
![(2Z)-2-(4-ethylbenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11593734.png)
![(4Z)-4-[(2,1,3-benzothiadiazol-4-ylamino)methylidene]-2-(4-bromo-2-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11593736.png)

![3-[5-(4-bromophenyl)-1-butyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11593749.png)

![(2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11593767.png)

